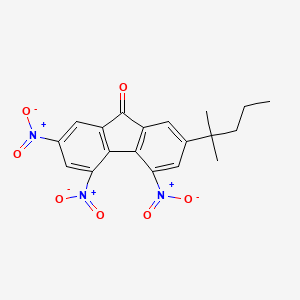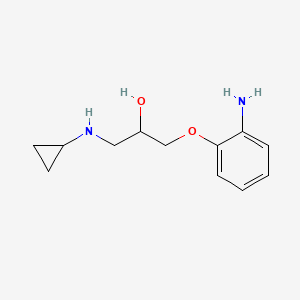![molecular formula C11H12N2O2 B14396696 6,9-Dimethoxy-7H-pyrido[2,3-c]azepine CAS No. 88609-47-6](/img/structure/B14396696.png)
6,9-Dimethoxy-7H-pyrido[2,3-c]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Dimethoxy-7H-pyrido[2,3-c]azepine is a seven-membered heterocyclic compound containing nitrogen. It belongs to the class of azepines, which are known for their diverse biological activities and potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethoxy-7H-pyrido[2,3-c]azepine typically involves multicomponent reactions and ring expansion techniques. One common method is the multicomponent reaction of isatins, alkyl bromides, activated acetylenic compounds, and ammonium acetate using ionic liquids as stabilizers and soft templates . This method allows for high yields and efficient synthesis under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,9-Dimethoxy-7H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
6,9-Dimethoxy-7H-pyrido[2,3-c]azepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6,9-Dimethoxy-7H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione: Another seven-membered heterocyclic compound with similar structural features.
Azepine: A simpler analog with a single nitrogen atom in the ring.
Benzodiazepine: Contains a fused benzene ring and exhibits different biological activities.
Uniqueness
6,9-Dimethoxy-7H-pyrido[2,3-c]azepine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable scaffold for the development of new drugs and materials .
Propiedades
Número CAS |
88609-47-6 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6,9-dimethoxy-7H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-6-8-4-3-5-12-10(8)11(15-2)13-7-9/h3-6H,7H2,1-2H3 |
Clave InChI |
LJJIVKRUWMXJPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=NC1)OC)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)

![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)

![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)



![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)


